
Acifluorfen-methyl
Overview
Description
Acifluorfen-methyl is a chemical compound primarily used as a post-emergence herbicide. It is known for its effectiveness against broad-leaved weeds and grasses. The compound is typically used in its sodium salt form and is highly soluble in water. This compound is a derivative of acifluorfen and is recognized for its photobleaching properties, which disrupt the photosynthetic process in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acifluorfen-methyl involves several key steps. The final steps include an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. This intermediate is then hydrolyzed using hydrobromic acid in acetic acid as the solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then formulated into various herbicidal products for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Acifluorfen-methyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly involving its nitro and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic solvents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include acifluorfen-amine, acifluorfen-acetamide, and des-carboxy-acifluorfen. These metabolites are often analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques .
Scientific Research Applications
Herbicidal Properties
Acifluorfen-methyl is primarily used as a post-emergent herbicide in various crops, particularly soybeans and peanuts. Its effectiveness lies in its ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX (PPIX), which subsequently causes photodynamic damage to plant cells when exposed to light.
Table 1: Herbicidal Activity of this compound
Crop | Weed Control Efficacy | Application Timing | Mode of Action |
---|---|---|---|
Soybeans | High | Post-emergent | Inhibition of PPO |
Peanuts | Moderate | Post-emergent | Inhibition of PPO |
Various Broadleaf | Variable | Pre- and Post-emergent | Inhibition of PPO |
Case Study: Phytotoxic Effects on Soybean Cells
In controlled experiments, soybean cells treated with this compound exhibited increased leakage of potassium ions (86Rb leakage), indicating cellular damage. The degree of damage was correlated with the accumulation of fluorescent pigments characteristic of PPIX, suggesting that the herbicide's toxicity is closely linked to its photodynamic properties .
Environmental Impact and Safety
While this compound is effective in weed control, its environmental safety profile has been scrutinized. Research indicates that it can act as an endocrine disruptor, affecting various biological pathways in non-target organisms . The potential for bioaccumulation and effects on aquatic ecosystems necessitates careful management and application practices.
Table 2: Environmental Concerns Related to this compound
Concern | Details |
---|---|
Endocrine Disruption | Potential agonistic effects on nuclear receptors |
Aquatic Toxicity | Risk to non-target aquatic organisms |
Bioaccumulation Potential | Possible accumulation in food chains |
Regulatory Status
This compound is registered for use in several countries, with specific guidelines regarding application rates and timing to minimize environmental impact. The U.S. Environmental Protection Agency (EPA) has evaluated its safety and efficacy, leading to established tolerances for residues in food crops .
Future Research Directions
Ongoing research is focused on enhancing the specificity and efficacy of this compound while mitigating its environmental impacts. Studies are exploring:
- Development of formulations that reduce off-target effects.
- Investigation into synergistic effects with other herbicides.
- Long-term ecological studies assessing the impact on soil health and biodiversity.
Mechanism of Action
Acifluorfen-methyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for chlorophyll synthesis in plants. The inhibition leads to the accumulation of protoporphyrin IX, a phototoxic compound that causes cell membrane damage when exposed to light. This results in the photobleaching and eventual death of the plant .
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: The parent compound of acifluorfen-methyl, used in similar applications.
Fomesafen: Another diphenyl ether herbicide with a similar mechanism of action.
Bifenox: A structural analog with a COOCH₃ group adjacent to the nitro group
Uniqueness
Acifluorfen-methyl is unique due to its high solubility in water and its effectiveness at lower concentrations compared to similar compounds. Its ability to cause photobleaching makes it particularly effective against a wide range of weeds .
Biological Activity
Acifluorfen-methyl (AFM), a diphenyl ether herbicide, is primarily used in agriculture for weed control. Its biological activity is characterized by its phytotoxic effects on plants, particularly through its interference with chlorophyll biosynthesis and its ability to induce oxidative stress. This article delves into the mechanisms of action, effects on various plant systems, and relevant research findings regarding AFM.
AFM exerts its herbicidal effects primarily through the disruption of chlorophyll biosynthesis. It inhibits the enzyme Mg-chelatase, which is crucial for inserting magnesium into the porphyrin ring of protochlorophyllide. This inhibition leads to an accumulation of protoporphyrin IX, a precursor in the chlorophyll biosynthetic pathway, which subsequently induces photooxidative damage when exposed to light.
Key Findings:
- Inhibition of Protochlorophyllide Synthesis : AFM treatment results in decreased levels of protochlorophyllide and increased levels of protoporphyrin IX in cucumber cotyledons, indicating a disruption in chlorophyll synthesis pathways .
- Photooxidative Stress : The accumulation of protoporphyrin IX acts as a photosensitizer, leading to lipid peroxidation and cellular damage upon light exposure. This process is linked to the generation of reactive oxygen species (ROS) that cause cellular injury .
Phytotoxic Effects
AFM's phytotoxicity has been extensively studied in various plant systems, revealing its effects on non-chlorophyllous cells and its action spectrum.
Action Spectrum Studies:
- Maximum Injury at Specific Wavelengths : Research indicates that AFM causes maximum cellular injury at wavelengths between 350 to 450 nm, with reduced activity observed between 450 and 700 nm. This correlates with the absorption spectrum of protoporphyrin IX .
- Cellular Damage Correlation : The extent of damage in light-exposed cells correlates with the accumulation of fluorescent pigments characteristic of protoporphyrin IX, suggesting that AFM's phytotoxicity is linked to its ability to disrupt normal pigment synthesis .
Case Studies
Several studies have documented the biological activity and effects of AFM on different plant species:
- Cucumber Cotyledons : In experiments with cucumber cotyledons, AFM treatment led to significant increases in protoporphyrin IX levels and subsequent membrane disruption under light conditions. The use of gabaculine (an inhibitor of δ-amino levulinic acid synthesis) demonstrated that blocking this pathway could prevent membrane damage induced by AFM .
- Soybean Cells : A study on non-chlorophyllous soybean cells showed that AFM treatment resulted in increased leakage of potassium ions (measured by Rb leakage), indicating cellular membrane damage. The accumulation of fluorescent pigments was also noted under dark conditions .
Comparative Biological Activity
The following table summarizes key biological activities and effects associated with this compound:
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of acifluorfen-methyl in inducing phytotoxicity?
this compound primarily inhibits protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX, a photodynamic tetrapyrrole. This accumulation generates reactive oxygen species (ROS) under light, causing lipid peroxidation and membrane disruption in plant tissues . Methodological Insight: To validate this mechanism, researchers can quantify porphyrin levels via HPLC in treated tissues (e.g., cucumber cotyledons) under controlled light conditions, comparing results with untreated controls .
Q. How do experimental conditions (e.g., light exposure) influence this compound’s herbicidal activity?
Light is critical for ROS generation post-porphyrin accumulation. Studies show that this compound’s activity is abolished in dark conditions but restored under light (>125 W/m²). Methodological Insight: Design experiments with light/dark treatment groups and measure ethane (a lipid peroxidation biomarker) via gas chromatography to quantify oxidative damage .
Q. What standardized assays are used to evaluate this compound’s efficacy in non-chlorophyllous tissues?
Excised cucumber cotyledon assays are widely used. Key metrics include electrolyte leakage (indicative of membrane damage) and tetrapyrrole quantification via spectrophotometry. Ensure tissue viability by maintaining humidity and temperature during incubation .
Advanced Research Questions
Q. How can contradictory findings on carotenoid involvement in this compound’s mode of action be resolved?
Some studies suggest carotenoids activate peroxidation (e.g., in mustard seedlings), while others (e.g., Scenedesmus algae) show no reduction in peroxidation when carotenoids are depleted . Methodological Insight: Conduct comparative studies across species with varying carotenoid levels, using inhibitors like fluridone to block carotenoid biosynthesis. Analyze ROS kinetics and antioxidant depletion (e.g., ascorbic acid) to identify context-dependent pathways .
Q. What experimental controls are essential to distinguish this compound’s direct effects from secondary stress responses?
Include:
- Positive controls : Herbicides with known Protox inhibition (e.g., oxyfluorfen).
- Negative controls : Untreated tissues and tissues treated with antioxidants (e.g., α-tocopherol) to suppress ROS.
- Technical controls : Validate instrumentation with standard porphyrin solutions .
Q. How can researchers address variability in this compound-induced porphyrin accumulation across plant species?
Variability may stem from differences in antioxidant capacity or Protox isoform sensitivity. Methodological Insight:
- Perform species-specific dose-response curves.
- Use transcriptomics to compare Protox gene expression levels.
- Quantify endogenous antioxidants (e.g., vitamin C) to correlate with tolerance thresholds .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Account for heteroscedasticity with weighted least squares and validate assumptions via residual plots .
Q. How should researchers reconcile discrepancies between in vitro and in vivo studies of this compound?
In vitro assays (e.g., isolated chloroplasts) may lack cellular detoxification mechanisms. Methodological Insight: Cross-validate findings using intact tissue assays and isotopic tracing (e.g., ¹⁴C-labeled this compound) to track translocation and metabolism .
Q. Experimental Design & Reproducibility
Q. What steps ensure reproducibility in this compound bioassays?
- Standardize growth conditions (light, temperature, soil pH).
- Replicate treatments across multiple batches.
- Report raw data and processing steps (e.g., normalization) in supplementary materials .
Q. How can researchers optimize protocols for detecting low-abundance tetrapyrroles in complex matrices?
Use solid-phase extraction (SPE) to purify samples before HPLC-MS analysis. Validate recovery rates with spiked standards and minimize photo-degradation by working under dim light .
Q. Literature Review & Gaps
Q. What gaps exist in current understanding of this compound’s environmental fate?
Limited data on soil metabolites and long-term ecotoxicological impacts. Recommendation: Conduct soil column studies with LC-MS/MS to identify degradation products and assess bioavailability .
Q. How can historical studies on this compound (e.g., 1980s–1990s) inform modern research?
Historical data on porphyrin accumulation in cucumbers remain foundational . However, revisit these studies using advanced tools (e.g., CRISPR-edited plants) to probe gene-specific responses .
Properties
IUPAC Name |
methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGMXAFUHVRQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041583 | |
Record name | Acifluorfen-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-67-7 | |
Record name | Acifluorfen-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifluorfen-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIFLUORFEN-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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